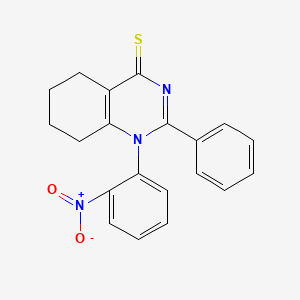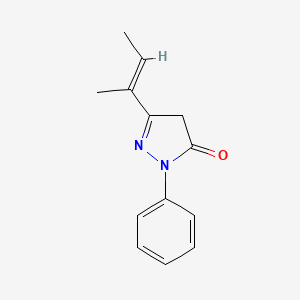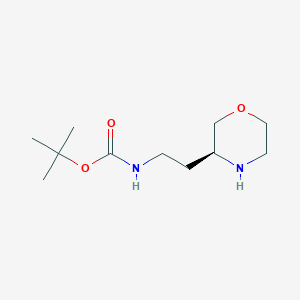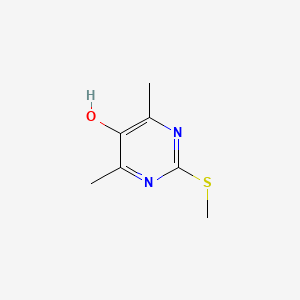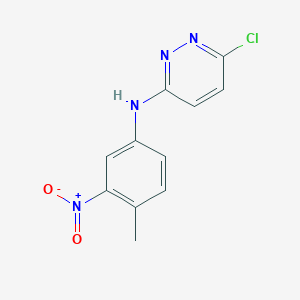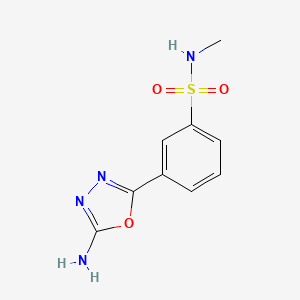![molecular formula C36H38N4O6 B12926187 CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- is a synthetic nucleoside analog. This compound is primarily used in the field of DNA synthesis and modification. It is known for its high coupling efficiency and is often utilized in the synthesis of high-quality oligonucleotides .
Vorbereitungsmethoden
The synthesis of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves several steps. The key features include the protection of exocyclic amine functions by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution . Industrial production methods focus on achieving high yield and quality through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Plays a role in the study of DNA and RNA interactions, as well as gene expression.
Industry: Utilized in the production of high-quality oligonucleotides for commercial purposes.
Wirkmechanismus
The mechanism of action of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves its incorporation into DNA or RNA strands during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, influencing the stability and function of the nucleic acids. The pathways involved include the inhibition of certain enzymes and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- can be compared with other nucleoside analogs such as:
DMT-dC(bz) Phosphoramidite: Similar in structure but differs in the protecting groups used.
DMT-dA(bz) Phosphoramidite: Another nucleoside analog with different base and protecting groups.
DMT-dT Phosphoramidite: Used in DNA synthesis but with a different nucleobase
These comparisons highlight the uniqueness of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- in terms of its specific modifications and applications.
Eigenschaften
Molekularformel |
C36H38N4O6 |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C36H38N4O6/c1-6-10-25-22-40(35(42)38-34(25)37-24-39(2)3)33-21-31(41)32(46-33)23-45-36(26-11-8-7-9-12-26,27-13-17-29(43-4)18-14-27)28-15-19-30(44-5)20-16-28/h7-9,11-20,22,24,31-33,41H,21,23H2,1-5H3/t31-,32+,33+/m0/s1 |
InChI-Schlüssel |
PUIOJXKNWJBGQF-WIHCDAFUSA-N |
Isomerische SMILES |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Kanonische SMILES |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



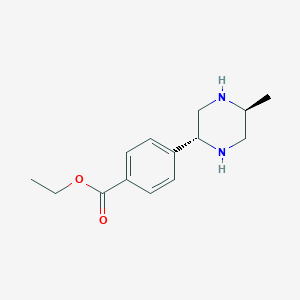
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
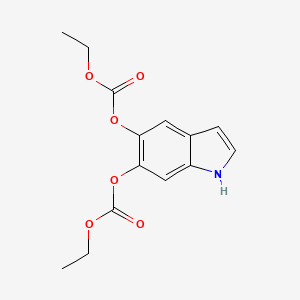
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
